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molecular formula C16H16O2 B1149160 4'-Methyl-biphenyl-4-carboxylic acid ethyl ester CAS No. 106508-97-8

4'-Methyl-biphenyl-4-carboxylic acid ethyl ester

Cat. No. B1149160
M. Wt: 240
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
substrate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
IAd
Quantity
0.045 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
981

Inputs

Step One
Name
substrate
Quantity
0.3 mmol
Type
reactant
Smiles
CCOC(=O)c1ccc(OC(=O)N(CC)CC)cc1
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
Cc2ccc(B1OCC(C)(C)CO1)cc2
Step Three
Name
IAd
Quantity
0.045 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CCOC(=O)c2ccc(c1ccc(C)cc1)cc2
Measurements
Type Value Analysis
YIELD 66
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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